4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a fluoro group, a triazolo-pyrazine moiety, and a benzenesulfonamide structure. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound “4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide” contains a 1,2,4-triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it’s possible that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the triazolo-pyrazine moiety in the compound is known to bind with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to significant changes in biochemical pathways, making the compound a valuable tool for studying enzyme functions and protein interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of certain cancer cell lines by modulating signaling pathways such as c-Met and VEGFR-2 . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s biological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Studies have identified threshold effects and dose-dependent responses, which are critical for determining the compound’s safety and efficacy in preclinical trials.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence biological processes . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and its interactions with other biomolecules, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the triazolo-pyrazine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions.
Introduction of the ethoxy and fluoro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and triazolo-pyrazine-containing molecules. Examples include:
- 4-methoxybenzenesulfonamide
- 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3S/c1-3-29-17-5-4-15(12-16(17)20)30(27,28)24-14-6-9-25(10-7-14)18-19-23-22-13(2)26(19)11-8-21-18/h4-5,8,11-12,14,24H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFQFUSVMZSUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.